8-Iodo-3-(phenylsulfonyl)quinoline
Description
8-Iodo-3-(phenylsulfonyl)quinoline (CAS: 1064653-74-2) is a halogenated and sulfonylated quinoline derivative. Its structure features a quinoline core substituted with an iodine atom at the 8-position and a phenylsulfonyl group at the 3-position. The iodine atom enhances its reactivity in cross-coupling reactions, while the sulfonyl group contributes to its electron-withdrawing properties, influencing both stability and binding interactions .
Properties
CAS No. |
607743-09-9 |
|---|---|
Molecular Formula |
C15H10INO2S |
Molecular Weight |
395.22 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-8-iodoquinoline |
InChI |
InChI=1S/C15H10INO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H |
InChI Key |
VWNANUTXXRDVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline derivatives are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of 8-iodo-3-(phenylsulfonyl)quinoline with structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Substitution Position: Unlike chloroquine derivatives (substituted at the 4-position with heterocycles), this compound has substitutions at the 3- and 8-positions, which alter electronic properties and steric accessibility .
- Reactivity : Iodine at the 8-position enables Suzuki or Ullmann couplings, whereas the 4-position piperazine in chloroquine is critical for lysosomal accumulation .
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